Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate
Description
Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate (CAS 152712-40-8) is a heterocyclic compound featuring a fused azepino-indole ring system. Its structure consists of a seven-membered azepine ring (containing one nitrogen atom) fused to a tetrahydroindole moiety, with an ethyl ester group at position 1 . This unique architecture imparts distinct electronic and steric properties, making it relevant in medicinal chemistry and organic synthesis. The compound’s molecular formula is C₁₄H₁₆N₂O₂, with a monoisotopic mass of 244.1212 g/mol.
Properties
CAS No. |
152712-40-8 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 1-azatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene-3-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)13-10-16-9-4-3-6-11-7-5-8-12(13)14(11)16/h5,7-8,10H,2-4,6,9H2,1H3 |
InChI Key |
DKTKZEDDLPYXAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2CCCCC3=C2C1=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate typically involves cycloaddition reactions, which are atom-economical and considered green reactions . One common method involves the use of indole as a building block in cycloaddition reactions to construct the azepinoindole framework . The reaction conditions often include the use of catalysts such as phosphoric acid and various dienes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of scalable and efficient cycloaddition reactions would be essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
Ring System Impact
- The target compound’s azepino[3,2,1-hi]indole system provides greater conformational flexibility compared to six-membered tetrahydroindole or pyranoindole derivatives. This flexibility may enhance binding to biological targets with complex active sites .
- Diazepinoindoles (e.g., compound 9a from ) exhibit higher basicity due to the additional nitrogen atom, which could improve solubility in acidic environments .
Substituent Effects
- Ester Position : The ethyl ester at position 1 in the target compound contrasts with position 2 esters in tetrahydroindoles (). Position 1 esters may alter metabolic pathways, as esterase activity is often position-sensitive .
- Alkyl Groups: Ethyl or methyl substituents at position 3 (e.g., ) influence steric hindrance and lipophilicity.
Functional Group Contributions
- Pyranoindoles () contain an oxygen atom, increasing hydrophilicity. Compound 11’s carboxylic acid group further enhances water solubility, making it suitable for aqueous-phase reactions .
- Diazepinoindoles () show dual nitrogen sites, enabling interactions with biological targets via hydrogen bonding or protonation at physiological pH .
Biological Activity
Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate (CAS Number: 152712-40-8) is a complex organic compound that belongs to the class of tetrahydroazepino indoles. Its unique bicyclic structure incorporates both azepine and indole moieties, which contribute to its diverse biological activities. This article explores the biological activity of this compound based on various research findings.
- Molecular Formula : C₁₅H₁₇N₁O₂
- Molecular Weight : 243.30 g/mol
- Boiling Point : 411.4 °C at 760 mmHg
- Flash Point : 202.6 °C
Biological Activities
This compound exhibits a range of notable biological activities:
- Antimicrobial Activity : Research has indicated that compounds within this class can exhibit antimicrobial properties. The indole core's ability to interact with biological receptors plays a significant role in this activity.
- Anticancer Potential : Studies suggest that the compound may have anticancer properties due to its ability to modulate various signaling pathways involved in tumor growth and proliferation .
- Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases by influencing neurotransmitter systems .
-
Receptor Modulation : this compound has been studied for its interactions with several biological receptors:
- Serotonin Receptors : Its structural similarity to serotonin allows it to interact with serotonin receptors, which are crucial in mood regulation and anxiety disorders.
- Dopamine Receptors : The compound may also influence dopamine receptor activity, which is significant in the treatment of various psychiatric disorders.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Palladium-Catalyzed Cross-Coupling Reactions : This method is essential for forming the indole framework.
- Ring Closing Metathesis (RCM) : Used to create the bicyclic structure efficiently.
Case Studies and Research Findings
Several studies have been conducted examining the biological activity of this compound:
| Study Reference | Focus | Findings |
|---|---|---|
| Van Wijngaarden et al., 1993 | Anticancer Activity | Demonstrated efficacy against specific cancer cell lines. |
| Kotha et al., 2023 | Synthesis and Functionalization | Expanded synthetic strategies leading to derivatives with enhanced biological activity. |
| Recent Neuropharmacology Studies | Neuroprotective Effects | Indicated potential benefits in models of neurodegeneration. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
